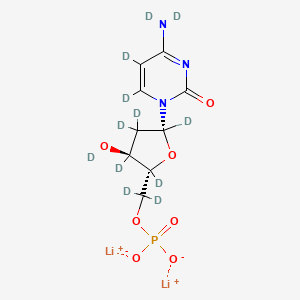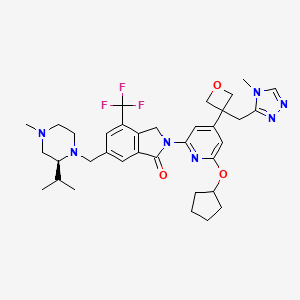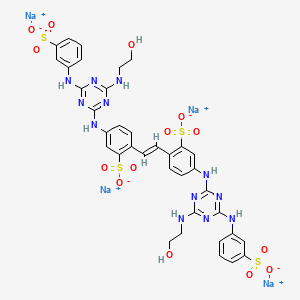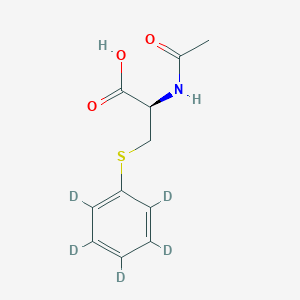
S-Phenyl-d5-mercapturic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl-d5-mercapturic Acid: is a deuterated analog of S-Phenylmercapturic Acid. It is a stable isotope-labeled compound with the molecular formula C11H8D5NO3S and a molecular weight of 244.32 g/mol . This compound is primarily used in scientific research as a metabolite and tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Phenyl-d5-mercapturic Acid can be synthesized through the reaction of deuterated benzene with cysteine. The reaction involves the formation of a thioether bond between the phenyl group and the cysteine residue. The reaction conditions typically include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of deuterated benzene, followed by its reaction with cysteine under controlled conditions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl-d5-mercapturic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
S-Phenyl-d5-mercapturic Acid is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in analytical chemistry.
Biology: It serves as a biomarker for benzene exposure in humans, aiding in the study of benzene metabolism and toxicity.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new drugs and the study of drug interactions.
Mechanism of Action
The mechanism of action of S-Phenyl-d5-mercapturic Acid involves its incorporation into metabolic pathways as a stable isotope-labeled analog. It acts as a tracer, allowing researchers to track the metabolism and distribution of compounds in biological systems. The deuterium atoms in the compound provide a distinct signal in mass spectrometry, facilitating accurate quantitation .
Comparison with Similar Compounds
S-Phenylmercapturic Acid: The non-deuterated analog of S-Phenyl-d5-mercapturic Acid.
S-Benzylmercapturic Acid: Another mercapturic acid derivative with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a biomarker for benzene exposure .
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i2D,3D,4D,5D,6D |
InChI Key |
CICOZWHZVMOPJS-ZYMAPILLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@@H](C(=O)O)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylamino]-6-oxohexyl]pentanimidate](/img/structure/B12372313.png)
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)
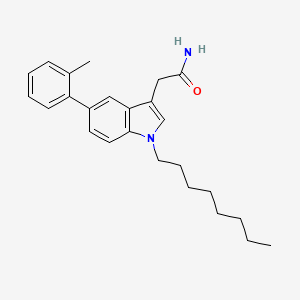
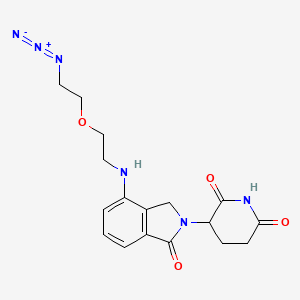
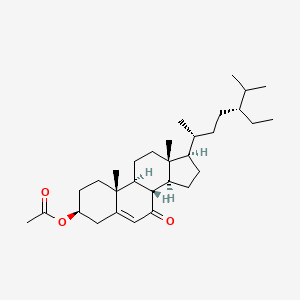
![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)

